molecular formula C8H9ClO4S2 B1427219 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride CAS No. 861080-52-6

3-(Ethanesulfonyl)benzene-1-sulfonyl chloride

Cat. No. B1427219
M. Wt: 268.7 g/mol
InChI Key: JRQHHZNOHIKOCF-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)benzene-1-sulfonyl chloride, also known as ESBSC, is a chemical compound with a molecular formula of C8H9ClO4S2 . It has a molecular weight of 268.74 .


Molecular Structure Analysis

The InChI code for 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride is 1S/C8H9ClO4S2/c1-2-14(10,11)7-4-3-5-8(6-7)15(9,12)13/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

3-(Ethanesulfonyl)benzene-1-sulfonyl chloride is a powder . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Enhanced Reactivity in Sulfonylation

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, as Lewis acid catalysts, have been used in the Friedel-Crafts sulfonylation reaction. This process involves benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, exhibiting enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions. This demonstrates the potential of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride in improving sulfonylation efficiency and yield (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Benzenesulfonyl Halides

A variety of preparative procedures continues to be used for the synthesis of benzenesulfonyl halides, which are significant in industrial and medicinal chemistry. This includes reactions involving sulfonyl chloride with hydroxyl-containing compounds. The utility of compounds like 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride in these processes is evident from their widespread application in synthesizing these halides, which have numerous applications in chemical and pharmaceutical industries (Brown, 1996).

Oxidative Conversion to Sulfonyl Chlorides

In a study, Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide were identified as mild and efficient reagents for the direct oxidative conversion of sulfur compounds to the corresponding arenesulfonyl chlorides. This highlights the role of similar compounds like 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride in facilitating efficient and mild oxidative conversion processes (Veisi, Ghorbani‐Vaghei, & Mahmoodi, 2011).

Synthesis of Aromatic Multisulfonyl Chlorides

Research has been conducted on the synthesis of functional aromatic bis(sulfonyl chlorides) which includes the synthesis of various compounds containing sulfonyl chloride groups. These compounds, akin to 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride, are used as starting building blocks in the preparation of dendritic and other complex organic molecules, highlighting their significance in advanced synthetic chemistry (Percec et al., 2001).

Safety And Hazards

The safety data for this compound is currently unavailable online . It’s always important to handle chemical compounds with care and use appropriate safety measures.

properties

IUPAC Name

3-ethylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-2-14(10,11)7-4-3-5-8(6-7)15(9,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQHHZNOHIKOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethanesulfonyl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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